3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide

Catalog No.
S15812897
CAS No.
M.F
C15H13ClF3N3O
M. Wt
343.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazo...

Product Name

3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide

IUPAC Name

(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(3-methylphenyl)prop-2-enamide

Molecular Formula

C15H13ClF3N3O

Molecular Weight

343.73 g/mol

InChI

InChI=1S/C15H13ClF3N3O/c1-9-4-3-5-10(8-9)20-12(23)7-6-11-13(15(17,18)19)21-22(2)14(11)16/h3-8H,1-2H3,(H,20,23)/b7-6+

InChI Key

RWXMOHOTGKIBCM-VOTSOKGWSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC2=C(N(N=C2C(F)(F)F)C)Cl

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C2=C(N(N=C2C(F)(F)F)C)Cl

3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring substituted with a chlorine atom and a trifluoromethyl group. Its molecular formula is C13H12ClF3N2C_{13}H_{12}ClF_3N_2 and it has a molecular weight of approximately 300.7 g/mol. The compound is primarily utilized in research settings due to its potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide can be understood through several types of reactions:

  • Nucleophilic Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amination: The acrylamide group can undergo amination reactions to form derivatives with different amine groups.
  • Electrophilic Aromatic Substitution: The aromatic rings present in the compound may undergo electrophilic substitution, modifying their substituents.

These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity or different properties.

The biological activity of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide has been explored in several studies, particularly for its potential as an anti-inflammatory and anti-cancer agent. The pyrazole moiety is known to exhibit significant biological effects, including:

  • Anti-inflammatory Properties: Compounds containing pyrazole rings have shown efficacy in reducing inflammation.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole with N-(3-methylphenyl)acrylamide under acidic or basic conditions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including the formation of the pyrazole intermediate followed by coupling with the acrylamide moiety.

The choice of method can influence the yield and purity of the final product.

The primary applications of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide include:

  • Pharmaceutical Development: As a lead compound in drug discovery for anti-inflammatory and anticancer therapies.
  • Research Tool: Utilized in biochemical assays to study cellular processes related to inflammation and cancer.

Its unique structure allows for modifications that can enhance its pharmacological properties.

Interaction studies involving 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide focus on its binding affinity with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. These studies aim to characterize how the compound interacts at the molecular level, providing insights into its mechanism of action.

Several compounds share structural similarities with 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide, which allows for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolePyrazole ring with chlorine and trifluoromethyl groupsAnti-inflammatorySimpler structure
N-(4-chlorophenyl)acrylamideAcrylamide derivative with chlorine substitutionAnticancerLacks pyrazole moiety
5-TrifluoromethylpyrazolePyrazole with trifluoromethyl group onlyLimited bioactivityNo acrylamide functionality

The uniqueness of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide lies in its combination of both pyrazole and acrylamide functionalities, which may contribute to enhanced biological activity compared to simpler analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

343.0699242 g/mol

Monoisotopic Mass

343.0699242 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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